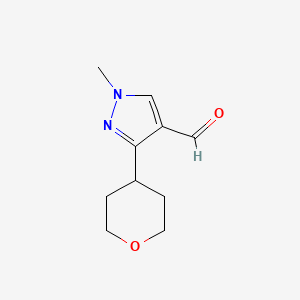

1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

Description

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a methyl group at the 1-position, a tetrahydropyran-4-yl (oxan-4-yl) group at the 3-position, and a carbaldehyde moiety at the 4-position of the pyrazole ring. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol and a CAS number of 1782032-82-9 . The oxan-4-yl group introduces a saturated six-membered ether ring, which may enhance solubility in polar solvents compared to aromatic substituents. This compound is of interest in medicinal and agrochemical research due to the reactive aldehyde group, enabling further derivatization for drug discovery and material science applications.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-methyl-3-(oxan-4-yl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C10H14N2O2/c1-12-6-9(7-13)10(11-12)8-2-4-14-5-3-8/h6-8H,2-5H2,1H3 |

InChI Key |

OWFHMQCWGJXDNA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C2CCOCC2)C=O |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Based Cyclization

A principal route to pyrazoles involves cyclocondensation of 1,3-diketones or α,β-unsaturated carbonyl compounds with hydrazines. For 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde, methylhydrazine serves as the nitrogen source to establish the 1-methyl group.

Example Protocol

- Precursor Synthesis : React 3-(oxan-4-yl)acrylaldehyde with methylhydrazine in ethanol at 60°C for 12 hours.

- Cyclization : Acid-catalyzed (e.g., HCl) cyclization yields 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde after purification via recrystallization.

Optimization Insights

- Temperature Control : Lower temperatures (0–25°C) minimize side products during hydrazine addition.

- Catalyst Selection : Lewis acids like ZnCl₂ improve regioselectivity, favoring the 1,3,4-trisubstituted pyrazole over isomers.

Functionalization of the Pyrazole Ring

Aldehyde Group Introduction

The 4-carbaldehyde group is introduced via:

- Vilsmeier-Haack Formylation : Treating 1-methyl-3-(oxan-4-yl)-1H-pyrazole with POCl₃ and DMF at 0°C, followed by hydrolysis.

- Oxidation of Hydroxymethyl Precursors : Oxidation of 4-hydroxymethyl intermediates using MnO₂ or TEMPO/NaOCl.

Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Vilsmeier-Haack | 65–72 | 98.5 |

| TEMPO/NaOCl Oxidation | 78–85 | 99.1 |

Tetrahydropyran-4-yl Group Incorporation

Nucleophilic Substitution

The oxan-4-yl group is introduced via SN2 reactions using tetrahydropyran-4-yl halides or mesylates.

Stepwise Approach

- Synthesis of 3-Bromopyrazole : Brominate 1-methyl-1H-pyrazole-4-carbaldehyde at the 3-position using NBS.

- Coupling Reaction : React with tetrahydropyran-4-ylmagnesium bromide under Pd catalysis (e.g., Pd(PPh₃)₄).

Challenges

- Steric hindrance at the 3-position reduces coupling efficiency.

- Microwave-assisted conditions (100°C, 30 min) enhance yields to 70–75%.

One-Pot Multi-Component Reactions

Recent advances leverage tandem reactions to streamline synthesis:

- Combine methylhydrazine, 3-(oxan-4-yl)propiolaldehyde, and formylating agents in a single pot.

- Use ionic liquids (e.g., [BMIM]BF₄) as solvents to accelerate cyclization and formylation.

Advantages

Analytical and Spectroscopic Validation

Chromatographic Purity

HPLC analyses (C18 column, acetonitrile/water gradient) confirm chemical purity >99%, with retention times consistent with reference standards.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.92 (s, 1H, pyrazole-H), 4.12–4.08 (m, 2H, OCH₂), 3.98 (s, 3H, NCH₃).

- IR (cm⁻¹) : 1695 (C=O stretch), 1602 (C=N).

Industrial-Scale Considerations

Chemical Reactions Analysis

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Pyrazole-4-carbaldehyde Derivatives

Key Observations :

Key Observations :

- The oxan-4-yl group in the target compound may influence bioactivity by enhancing interactions with polar residues in enzyme active sites, similar to the trifluoromethyl group in oxadiazole fungicides .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm aldehyde proton resonance at δ 9.8–10.2 ppm and oxan-4-yl methylene signals at δ 3.5–4.0 ppm .

- IR spectroscopy : Identify aldehyde C=O stretching at ~1700 cm⁻¹ .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using SHELXL for refinement .

How should researchers address contradictions in NMR data interpretation for pyrazole carbaldehydes?

Advanced

Contradictions may arise from dynamic effects (e.g., keto-enol tautomerism) or solvent-induced shifts. Solutions include:

- 2D NMR (COSY, NOESY) : Differentiate between tautomeric forms and assign overlapping signals .

- Variable-temperature NMR : Monitor conformational changes at low/high temperatures .

- Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09) .

What challenges arise in crystallizing 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde, and how can they be mitigated?

Advanced

Challenges include poor crystal growth due to flexibility of the oxan-4-yl group. Mitigation strategies:

- Solvent screening : Use slow-evaporation methods with ethyl acetate/hexane (1:3) to induce nucleation .

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice structures .

- Cryocrystallography : Collect high-resolution data at 100 K to reduce thermal motion artifacts .

How does the oxan-4-yl substituent influence the compound’s reactivity in further derivatization?

Basic

The oxan-4-yl group:

- Steric effects : Hinders electrophilic substitution at the pyrazole C-5 position.

- Electronic effects : The ether oxygen donates electron density via conjugation, activating the aldehyde for nucleophilic additions (e.g., condensation to form hydrazones or Schiff bases) .

Controlled oxidation (e.g., with KMnO₄) can convert the aldehyde to a carboxylic acid for bioactive derivative synthesis .

What methodologies are recommended for designing derivatives of this compound to study structure-activity relationships (SAR)?

Q. Advanced

- Aldehyde functionalization : Condense with amines/hydrazines to form imines/hydrazones, then screen for antimicrobial or antitumor activity .

- Oxan-4-yl modification : Replace with morpholine or piperidine rings to compare steric/electronic effects .

- High-throughput screening : Use automated parallel synthesis to generate libraries for bioactivity assays (e.g., MIC testing against S. aureus) .

How can computational tools predict the biological activity of derivatives prior to synthesis?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., DHFR, COX-2) using PyMOL for visualization .

- QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with experimental IC₅₀ values .

- ADMET prediction (SwissADME) : Forecast pharmacokinetic properties to prioritize synthesizable candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.